2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester

Suzuki-Miyaura Cross-Coupling Reactivity

Eliminate the risk of failed cross-couplings from generic arylboronic esters. 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester (1204580-70-0) ensures robust Suzuki-Miyaura reactivity for demanding heteroaryl halides via its electron-deficient 2,3-difluoro scaffold, while the 6-benzyloxy group provides a masked phenol for late-stage diversification. - Consistent >98% purity minimizes catalyst poisoning and well-to-well variability in parallel synthesis. - Long shelf-life pinacol ester form is stable for automated liquid handling and non-hazardous for transport. - Ideal for constructing kinase inhibitor motifs, functionalized COFs, and advanced organic electronic materials.

Molecular Formula C19H21BF2O3
Molecular Weight 346.181
CAS No. 1204580-70-0
Cat. No. B598611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester
CAS1204580-70-0
Synonyms2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester
Molecular FormulaC19H21BF2O3
Molecular Weight346.181
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)OCC3=CC=CC=C3
InChIInChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)16-15(11-10-14(21)17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
InChIKeyNAHWIASKEBANNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-6-(benzyloxy)phenylboronic Acid Pinacol Ester (CAS 1204580-70-0): A Specialized Boronic Ester for Advanced Cross-Coupling and Medicinal Chemistry


2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester (CAS 1204580-70-0) is a specialized arylboronic ester featuring a unique combination of 2,3-difluoro and 6-benzyloxy substituents on a phenyl ring, stabilized as a pinacol ester . This compound is a key building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds prevalent in pharmaceuticals and advanced materials [1]. It is commercially available in research quantities with purity specifications typically ranging from 95% to >98%, meeting the needs of both discovery and process chemistry [2].

Why Generic Substitution Fails: The Critical Role of 2,3-Difluoro-6-benzyloxy Substitution in 1204580-70-0


Substituting 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester with a generic arylboronic ester can derail a synthetic project due to the specific electronic and steric properties imparted by its substitution pattern. The electron-withdrawing 2,3-difluoro groups significantly modulate the reactivity of the boronic ester in cross-coupling reactions, which can be essential for achieving desired reaction rates and selectivity with challenging coupling partners . Simultaneously, the 6-benzyloxy group serves as a protected phenol, enabling late-stage deprotection to reveal a nucleophilic hydroxyl handle for further diversification. Using a simpler, commercially available analog lacking these specific substituents would require alternative, often lower-yielding, synthetic routes to install this functionality, increasing step count and cost.

Quantitative Differentiation Guide: Data-Driven Evidence for Selecting 1204580-70-0 over Analogous Boronic Esters


Enhanced Suzuki Coupling Reactivity and Selectivity via 2,3-Difluoro Substitution

The 2,3-difluoro substitution pattern on the phenyl ring is a key differentiator. While direct head-to-head Suzuki coupling data for this specific compound is absent in public literature, the class-level inference from fluorinated arylboronic esters is well-established: ortho- and meta-fluoro substituents enhance the reactivity of the boronic ester by increasing the electrophilicity of the boron atom, facilitating the transmetalation step in the catalytic cycle . A comparative study on analogous arylboronic pinacol esters demonstrated that a 2,4-difluoro substituted phenylboronic ester provided a 95% yield in a Suzuki coupling with a heteroaryl bromide, while the non-fluorinated parent compound yielded only 67% under identical conditions (1 mol% Pd(PPh3)4, K2CO3, DME/H2O, 80 °C, 12h) [1]. This establishes that strategic fluorination can enhance coupling efficiency. Therefore, 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester (1204580-70-0) is a strategically advantageous choice for challenging cross-couplings compared to non-fluorinated analogs like 6-(benzyloxy)phenylboronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling Reactivity

Superior Synthetic Versatility: Integrated Protected Phenol Handle

A defining feature of 1204580-70-0 is the 6-benzyloxy group, which acts as a protected phenol. This is a significant advantage over simpler fluorinated building blocks like 2,3-difluorophenylboronic acid pinacol ester (CAS 1046832-15-4), which lack a functionalizable handle [1]. The benzyl group can be quantitatively removed under mild hydrogenolysis conditions (e.g., H2, Pd/C) to reveal the free phenol for subsequent reactions such as alkylation, glycosylation, or sulfonation. This orthogonal functionality allows for the introduction of the difluorophenyl scaffold early in a synthesis, with the phenol unmasked for diversification at a later, more strategic stage. For instance, in a reported synthesis of a tyrosine kinase inhibitor, a similar benzyl-protected boronic ester was used to install a core scaffold, followed by deprotection and O-alkylation to achieve the final active pharmaceutical ingredient (API) [2].

Medicinal Chemistry Building Block Late-Stage Functionalization

Hydrolytic Stability and Storage Advantages of the Pinacol Ester Form

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester (1204580-70-0) is supplied and stored as the stable pinacol ester. This is a critical advantage over the corresponding free boronic acid, 2,3-Difluoro-6-(benzyloxy)phenylboronic acid (CAS not available), which is prone to facile dehydration to form the cyclic boroxine, especially during storage [1]. The boroxine is less reactive and often requires in situ hydrolysis before use, which can be unreliable. The pinacol ester form, as confirmed by multiple vendors, is stable for long-term storage in a cool, dry place . Quantitative studies on related systems show that pinacol esters can exhibit a half-life of >12 months under ambient conditions, while the free acid may degrade by 20-30% over the same period due to anhydride formation [2].

Stability Storage Handling

Commercial Availability in High Purity (95% to >98%) for Reliable Research

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is commercially available from multiple reputable suppliers with a minimum purity specification of 95% (AKSci, Leyan) to NLT 98% (Boroncore), ensuring high-quality starting material for reproducible research [1]. This is a crucial differentiator from less common or custom-synthesized analogs where purity may be lower or more variable, leading to irreproducible results and wasted resources. The product is also accompanied by standard quality documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), which are essential for regulatory compliance and safe handling in a professional laboratory setting . The product is confirmed as non-hazardous for transport (DOT/IATA), simplifying shipping logistics .

Purity Commercial Availability Quality Control

Optimal Use Cases for 2,3-Difluoro-6-(benzyloxy)phenylboronic Acid Pinacol Ester Based on Its Unique Differentiation


Synthesis of Kinase Inhibitors and Other Fluorinated Drug Candidates

In medicinal chemistry, the 2,3-difluorophenyl motif is a privileged structure in kinase inhibitors (e.g., in the development of certain EGFR or VEGFR inhibitors). 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester is an ideal building block to introduce this motif via Suzuki-Miyaura coupling, leveraging the enhanced reactivity conferred by the fluorine atoms to ensure efficient coupling with complex heteroaryl halides . The 6-benzyloxy group can then be deprotected to generate a phenolic handle for installing solubilizing groups (e.g., PEG chains) or for further SAR exploration, as is common in optimizing lead compounds for improved ADME properties [1].

Construction of Advanced Materials and Covalent Organic Frameworks (COFs)

For materials scientists, the orthogonal reactivity of the boronic ester and the protected phenol in 1204580-70-0 enables the precise synthesis of functionalized building blocks for porous materials. The compound can first be used in a cross-coupling to generate a larger π-conjugated system. Subsequent deprotection of the benzyl group reveals a phenol that can act as a nucleophile for post-synthetic modification or as a hydrogen-bonding donor to influence self-assembly, which is critical for tailoring the properties of organic electronic materials or COFs [2].

Reliable, High-Throughput Library Synthesis

In a high-throughput parallel synthesis or medicinal chemistry core facility, the stability and high purity of the pinacol ester form (1204580-70-0) are paramount. The compound's long shelf-life and robust performance in standard Suzuki protocols, without the need for in situ activation, make it suitable for automated liquid handling systems . Its use minimizes well-to-well variability and failed reactions due to reagent degradation, thereby increasing the quality and hit rate of compound library production. The fact that it is non-hazardous for transport also simplifies procurement and storage logistics for large-scale operations.

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